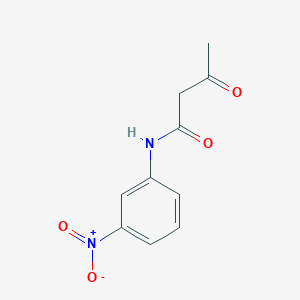

N-(3-nitrophenyl)-3-oxobutanamide

Übersicht

Beschreibung

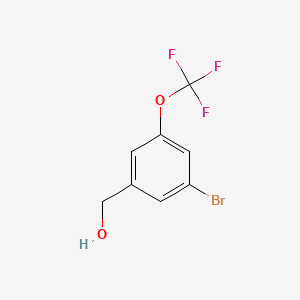

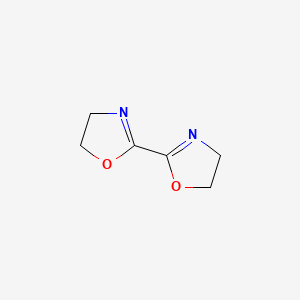

“N-(3-nitrophenyl)-3-oxobutanamide” is an organic compound that contains a nitro functional group (−NO2) and an amide functional group. The nitro group is one of the most common explosophores (functional group that makes a compound explosive) used globally . The compound has a linear formula of C13H10N2O4, a CAS number of 27693-70-5, and a molecular weight of 258.236 .

Synthesis Analysis

The synthesis of compounds similar to “N-(3-nitrophenyl)-3-oxobutanamide” has been reported in the literature. For instance, the regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones with cyanothioacetamide in refluxing ethanol in the presence of piperidine as a basic catalyst resulted in the corresponding 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones .Molecular Structure Analysis

The molecular structure of “N-(3-nitrophenyl)-3-oxobutanamide” was determined by single-crystal X-ray diffraction analysis . The compound crystallizes in the monoclinic space group P21/n with unit cell dimensions: a = 6.7810 (5) Å, b = 23.0913 (15) Å, c = 8.2079 (5) Å, V = 1282.76 (15) Å3, Z = 4 .Chemical Reactions Analysis

The chemical reactions involving “N-(3-nitrophenyl)-3-oxobutanamide” or similar compounds have been studied. For example, tris(3-nitrophenyl) phosphine, a flame retardant containing phosphorus and nitro group, was synthesized and used to flame-retardant acrylonitrile–butadiene–styrene (ABS) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-nitrophenyl)-3-oxobutanamide” include a molecular weight of 258.24 g/mol . The compound has a linear formula of C13H10N2O4 .Wissenschaftliche Forschungsanwendungen

1. Thermophysical Property Analysis

- Methods of Application : The NIST ThermoData Engine software package is used to generate the data through dynamic data analysis .

- Results : The data includes properties like triple point temperature, normal boiling temperature, critical temperature, critical pressure, density, enthalpy of phase transition, heat capacity at constant pressure, viscosity, and thermal conductivity .

2. Nonlinear Optical Properties

- Methods of Application : The crystals are grown using a slow evaporation solution growth technique at room temperature .

- Results : The first-order hyperpolarizability (β) of the crystal, which reveals its microscopic nonlinear optical properties, was evaluated using the density functional theory (DFT) quantum chemical calculations .

3. Synthesis and Theoretical Investigations

- Application Summary : N-(3-nitrophenyl)-3-oxobutanamide is used in the synthesis and theoretical investigations of various compounds. The compound’s properties are studied using quantum chemical calculations and density functional theory (DFT) .

- Methods of Application : The compound is synthesized and its properties are studied using Fourier transform infrared (FT-IR) spectroscopic studies .

- Results : The study reveals the microscopic nonlinear optical properties of the compound .

4. Crystal Structure Analysis

- Application Summary : N-(3-nitrophenyl)-3-oxobutanamide is used in the synthesis and characterization of various compounds. Its crystal structure is determined by single-crystal X-ray diffraction analysis .

- Methods of Application : The compound is synthesized and its crystal structure is determined using single-crystal X-ray diffraction and density functional theory (DFT) simulations .

- Results : The compound crystallizes in the monoclinic space group P21/n with unit cell dimensions: a = 6.7810 (5) Å, b = 23.0913 (15) Å, c = 8.2079 (5) Å, V = 1282.76 (15) Å3, Z = 4 .

Zukünftige Richtungen

The development of new leads in drug-discovery programmes is often initiated by the synthesis of novel molecules that display excellent and a wide array of biological profiles because of the presence of some critical structural features in them . Therefore, the synthesis and study of “N-(3-nitrophenyl)-3-oxobutanamide” and similar compounds could be of interest in the future.

Eigenschaften

IUPAC Name |

N-(3-nitrophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-7(13)5-10(14)11-8-3-2-4-9(6-8)12(15)16/h2-4,6H,5H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAQKCOLRNMYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304480 | |

| Record name | N-(3-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-nitrophenyl)-3-oxobutanamide | |

CAS RN |

25233-49-2 | |

| Record name | 25233-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[(2,5-dichloroanilino)methylene]malonate](/img/structure/B1346433.png)

![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)

![[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid](/img/structure/B1346446.png)